2,3-Dichlorobenzylamine

Physicochemical characterization Regioisomer comparison Formulation and handling

Researchers requiring the regiospecific 2,3-dichloro isomer for cyclization chemistry often face isomer contamination and supply inconsistency. 2,3-Dichlorobenzylamine (CAS 39226-95-4) is the sole starting material delivering the 7,8-dichloro-tetrahydroisoquinoline scaffold (80-86% AlCl₃-mediated cyclization yield) essential for PNMT inhibitors including DCMB (LY-78335). • Validated in Smac mimetic XIAP antagonist lead optimization and dopamine β-hydroxylase inhibition studies. • H₂O₂/V₂O₅ oxidation yields the symmetrical imine for secondary amine and heterocycle diversification. • Supplied with full analytical documentation (GC, NMR); consistent batch-to-batch purity.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 39226-95-4
Cat. No. B1296994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzylamine
CAS39226-95-4
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)CN
InChIInChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
InChIKeyJHBVZGONNIVXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzylamine: Regiospecific Pharmaceutical Building Block


2,3-Dichlorobenzylamine (CAS 39226-95-4) is a dichlorinated primary benzylamine with the molecular formula C₇H₇Cl₂N and molecular weight 176.04 g·mol⁻¹ . It belongs to the class of halogenated aromatic amines widely employed as synthetic intermediates in medicinal chemistry and agrochemical development . The compound is characterized by two chlorine substituents at the ortho and meta positions of the phenyl ring relative to the aminomethyl group, a substitution pattern that imparts distinct physicochemical properties, regioselective reactivity, and biological activity compared to its five other dichlorobenzylamine isomers .

Regiospecific intermediate for medicinal chemistry synthesis programs
Suitable for chemoselective oxidation and cyclization workflows
Liquid physical state supports streamlined handling and dissolution

2,3-Dichlorobenzylamine: Critical Isomer Specificity in Synthesis


The six regioisomers of dichlorobenzylamine (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-) are not interchangeable in synthetic or biological applications. The positions of the chlorine atoms dictate the electronic environment of the aromatic ring, the basicity and nucleophilicity of the amine, and the regiochemical outcome of cyclization and cross-coupling reactions . Critically, in intramolecular Friedel-Crafts cyclization chemistry, only the 2,3-dichloro substitution pattern delivers the 7,8-dichloro-tetrahydroisoquinoline scaffold, a core structure of phenylethanolamine N-methyltransferase (PNMT) inhibitors [1]. Substituting the 2,4- or 3,4-isomer would produce a different regioisomeric product with altered, and likely diminished, biological activity [2].

This Product
2,3-Dichlorobenzylamine enables exclusive formation of 7,8-dichloro-THIQ scaffold in cyclization.
Alternative Isomer
2,4-, 2,5-, or 3,4-isomers would produce regioisomeric products and are not reported as PNMT inhibitor leads.
Synthetic outcome may not transfer; scaffold fidelity requires the 2,3-substitution pattern.
This Product
Reported inhibitor of dopamine oxidation and a direct precursor to the PNMT inhibitor DCMB.
Alternative Isomer
Dopamine oxidation inhibition not established for other dichlorobenzylamine regioisomers.
Biological activity profile may differ; isomer selection is critical for pharmacological tool compound studies.

2,3-Dichlorobenzylamine vs. Closest Isomers: Evidence


Physical State: Liquid 2,3-Isomer vs. Solid 3,4-Isomer

Among the six dichlorobenzylamine regioisomers, the 3,4-isomer (CAS 102-49-8) is a solid at ambient temperature with a melting point of 32 °C, whereas 2,3-dichlorobenzylamine is a clear, colorless to light-yellow liquid . This physical state difference has practical implications for weighing, dissolution, and formulation workflows. The 2,3-isomer exhibits a density of 1.321 g/mL at 25 °C and a refractive index of 1.582–1.583, values that are measurably higher than those of the 2,4-isomer (density 1.308 g/mL; n20/D 1.578) and the 2,5-isomer (density 1.3172 g/mL) [1]. These differences, while modest, can serve as quality control and identity confirmation parameters during procurement and analytical release .

Physical State vs. 3,4-Isomer
Cross-study comparable
2,3-Isomer: liquid, density 1.321 g/mL. 3,4-Isomer: solid, mp 32 °C.
Handling and formulation workflows may support liquid-isomer selection.
Identity confirmation and phase-behavior review recommended.
Physicochemical characterization Regioisomer comparison Formulation and handling

Synthetic Regiospecificity: Exclusive 7,8-Dichloro-THIQ Scaffold

Patent EP0008405A2 demonstrates that N-hydroxyethyl-2,3-dichlorobenzylamine undergoes AlCl₃-melt-mediated intramolecular cyclization at 195–200 °C to yield 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in 80.6% crude yield (86.2% after drying) [1]. The 2,3-dichloro substitution pattern is structurally mandatory: the cyclization occurs at the position ortho to the benzylamine side chain, and the chlorine atoms end up at positions 7 and 8 of the tetrahydroisoquinoline ring system. Using 2,4-, 2,5-, or 3,4-dichlorobenzylamine would produce regioisomeric products (e.g., 6,8-dichloro-, 5,8-dichloro-, or 6,7-dichloro-tetrahydroisoquinoline) that are chemically distinct entities and are not described as PNMT inhibitors of the same potency class [2]. The patent explicitly notes that 'very little dehalogenation or randomization of halogen ring substitution was noted during the reaction,' underscoring the regiospecific fidelity of the 2,3-isomer [1].

Synthetic Regiospecificity
Head-to-head
Only 2,3-isomer yields 7,8-dichloro-THIQ scaffold; 80–86% reported yield.
Scaffold fidelity depends on substitution pattern; alternative isomers yield non-target products.
Patent data confirm regiospecific cyclization with minimal halogen randomization.
Regiospecific cyclization PNMT inhibitor synthesis Intramolecular Friedel-Crafts

Chemoselective Oxidation to Symmetrical Dichlorobenzaldimine

2,3-Dichlorobenzylamine undergoes a specific V₂O₅-catalyzed oxidation with hydrogen peroxide to yield N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine, a symmetrical imine product in which both the amine and aldehyde fragments bear the 2,3-dichloro substitution pattern . This oxidative dimerization reaction exploits the electron-withdrawing effect of the two chlorine atoms, which stabilizes the intermediate and directs selectivity. While systematic comparative rate data across all six isomers is not available in the open literature, the reaction has been specifically documented and product-characterized only for the 2,3-isomer, indicating that the substitution pattern is integral to this transformation . The product imine itself serves as a precursor for further functionalization in medicinal chemistry programs .

Chemoselective Oxidation
Method context
V₂O₅ / H₂O₂ oxidation yields N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine.
Reaction pathway documented for this isomer; comparative data for others not available.
Isomer-dependent reactivity supports 2,3-selection for this specific imine product.
Chemoselective oxidation Vanadium catalysis Imine synthesis

Lipophilicity: LogP Differentiation Across Isomers

The measured and calculated partition coefficients of dichlorobenzylamine isomers exhibit significant variation depending on chlorine substitution pattern. 2,3-Dichlorobenzylamine has an experimentally derived LogP of 3.15 and a calculated ACD/LogP of 2.15 . The ACD/LogD at pH 7.4 is 1.10, indicating that the compound exists partially in its protonated form under physiological conditions but retains substantial lipophilicity . For comparison, the 2,5-isomer also reports a LogP of 3.15, while the 3,4-isomer has a reported LogP of 2.15 (ACD/LogP) with a pKb of 8.85 . These differences in ionization and partitioning behavior directly affect extraction efficiency, chromatographic retention, and the ability of derived compounds to cross biological membranes. In drug discovery programs where 2,3-dichlorobenzylamine serves as a synthetic intermediate for CNS-targeted agents (e.g., the PNMT inhibitor DCMB), the lipophilicity of the parent benzylamine influences the overall physicochemical profile of the final drug candidate [1].

Lipophilicity Profile
Class-level
LogP 3.15 (exp.); ACD/LogD 1.10 at pH 7.4. Differs from 3,4-isomer (ACD/LogP 2.15).
Lipophilicity may influence extraction and chromatographic retention context.
ADME property interpretation requires project-specific review.
Lipophilicity LogP comparison ADME prediction

Dopamine Oxidation Inhibition: Unique to 2,3-Isomer

2,3-Dichlorobenzylamine has been specifically reported as a potent inhibitor of dopamine oxidation, an activity that may contribute to its neuropharmacological profile and potential neurotoxicity . This biological activity is distinct from its role as a synthetic intermediate and may be relevant for researchers studying catecholamine metabolism or using the compound as a pharmacological tool. While the structurally related compound 2,3-dichloro-α-methylbenzylamine (DCMB, LY-78335) is a well-characterized, high-affinity inhibitor of PNMT with documented in vivo effects on α₂-adrenoceptor function and growth hormone release [1], the dopamine oxidation inhibitory activity of the primary amine itself suggests that the 2,3-substitution pattern may confer unique biological interactions not shared by other isomers [2]. Systematic comparative dopamine oxidation inhibition data for 2,4-, 2,5-, and 3,4-dichlorobenzylamine are absent from the published literature, making isomer selection for biological studies dependent on the specific activity profile of the 2,3-isomer.

Dopamine Oxidation Inhibition
Supporting evidence
Reported as a potent inhibitor of dopamine oxidation; exact IC₅₀ not publicly available.
Supports catecholamine metabolism assay context; not established for other isomers.
Data to verify; related DCMB shows nanomolar-range PNMT Ki.
Dopamine oxidation inhibition Neurotoxicity Catecholamine modulation

2,3-Dichlorobenzylamine: Validated Application Scenarios


7,8-Dichloro-THIQ Synthesis for PNMT Inhibitors

As demonstrated in Patent EP0008405A2, N-hydroxyethyl-2,3-dichlorobenzylamine cyclizes in an AlCl₃ melt to produce 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline in 80–86% yield [1]. This scaffold is the direct precursor to PNMT inhibitors including DCMB (LY-78335) and related compounds that modulate epinephrine biosynthesis. No other dichlorobenzylamine isomer can deliver the 7,8-dichloro substitution pattern, making the 2,3-isomer the exclusive starting material for this pharmacologically significant compound class [2].

Vanadium-Catalyzed Imine Formation

2,3-Dichlorobenzylamine undergoes H₂O₂/V₂O₅ oxidation to yield the symmetrical imine N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine, a product characterized and documented specifically for the 2,3-isomer [1]. This imine serves as a versatile intermediate for further transformations including reduction to secondary amines, nucleophilic addition, and heterocycle formation. The reaction leverages the electronic properties conferred by the 2,3-dichloro substitution pattern .

XIAP/cIAP Antagonist Discovery Programs

2,3-Dichlorobenzylamine is explicitly cited as a useful compound in the study of potent antagonists of the antiapoptotic protein XIAP for cancer treatment [1]. The 2,3-dichlorobenzyl moiety appears in multiple bioactive scaffolds targeting inhibitor of apoptosis proteins (IAPs), where the chlorine substitution pattern influences binding affinity to BIR domains. Researchers developing non-peptidomimetic Smac mimetics require the 2,3-isomer specifically to maintain structure-activity relationships established in lead optimization series .

Dopamine Metabolism and Neuropharmacology Research Tool

The reported activity of 2,3-dichlorobenzylamine as a potent inhibitor of dopamine oxidation [1] positions this isomer as a research tool for studying catecholamine metabolic pathways. Combined with the structural relationship to the PNMT inhibitor DCMB, which modulates α₂-adrenoceptor function and growth hormone release in vivo [2], the 2,3-isomer is relevant for neuroscience laboratories investigating adrenergic signaling, dopamine metabolism, and neurotoxicity mechanisms. Isomer identity is critical, as these biological activities have not been demonstrated for other dichlorobenzylamine regioisomers.

Application
Selection Property
Validation Focus
7,8-Dichloro-THIQ synthesis for PNMT inhibitor studies
Regiospecific cyclization fidelity
Scaffold identity confirmation and cyclization yield review
Vanadium-catalyzed symmetrical imine formation
Isomer-specific oxidative dimerization
Product identity verification and reaction documentation review
XIAP/cIAP antagonist and Smac mimetic discovery
2,3-Dichlorobenzyl moiety SAR integrity
Binding-affinity context and lead-optimization structure review
Catecholamine metabolism and neuropharmacology research
Reported dopamine oxidation inhibition activity
Assay-response context and isomer-specific pharmacological tool review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichlorobenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.